(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride
CAS No.: 2098050-62-3
Cat. No.: VC3096220
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098050-62-3 |
|---|---|
| Molecular Formula | C12H17Cl2N |
| Molecular Weight | 246.17 g/mol |
| IUPAC Name | (3-chlorophenyl)-cyclopentylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H |
| Standard InChI Key | ONMUDLVDARGBST-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl |
| Canonical SMILES | C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl |
Introduction
(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is a chemical compound derived from the parent compound (3-Chlorophenyl)(cyclopentyl)methanamine. The hydrochloride form is typically used to enhance stability and solubility in aqueous solutions, which is beneficial for various applications in pharmaceutical and chemical research.
Synthesis and Preparation
The synthesis of (3-Chlorophenyl)(cyclopentyl)methanamine typically involves reactions that form the methanamine backbone. Conversion to the hydrochloride form involves treating the free base with hydrochloric acid, which is a common method for forming hydrochloride salts of amines.
Synthesis Steps:
-
Starting Materials: Cyclopentylmagnesium bromide and 3-chlorobenzaldehyde can be used as starting materials.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, followed by quenching and purification steps.
-
Conversion to Hydrochloride: The free base is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt.
Biological Activities:
-
Neurotransmitter Modulation: Compounds with amine functionalities can interact with neurotransmitter systems, potentially influencing mood or cognitive functions.
-
Pharmaceutical Intermediates: The cyclopentyl and chlorophenyl groups are common motifs in drug design, contributing to the compound's potential as a building block for more complex pharmaceuticals.
Safety and Handling
Handling (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride requires standard laboratory precautions, including the use of protective equipment and working in a well-ventilated area. The compound's hydrochloride form may be more stable and less volatile than the free base, but it still requires careful handling due to its potential reactivity and biological activity.
Safety Data:
-
Toxicity: Specific toxicity data for this compound are not widely reported, but it should be treated with caution due to its amine and hydrochloride components.
-
Storage: Store in a cool, dry place, away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume